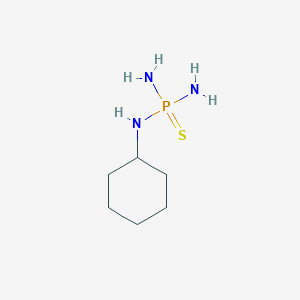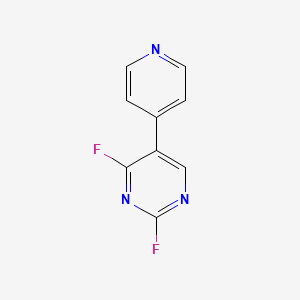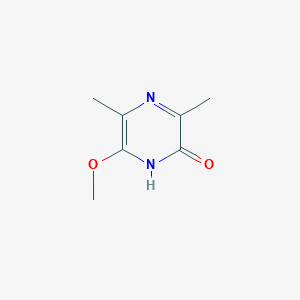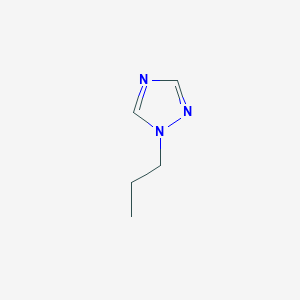
1-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position of the triazole ring.
Vorbereitungsmethoden
The synthesis of 1-propyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: One common method involves the cycloaddition reaction of hydrazine with suitable electrophiles.
Microwave Irradiation: Another efficient method is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.
Industrial Production: On an industrial scale, the preparation of 1,2,4-triazoles often involves the reaction of hydrazine, formic acid, and formamide or ammonia at elevated temperatures (140° to 220°C).
Analyse Chemischer Reaktionen
1-Propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: In organic synthesis, triazoles are used as building blocks for the construction of more complex molecules.
Biology: Triazoles exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, triazoles are incorporated into drug molecules to enhance their pharmacological properties.
Industry: Triazoles are used in the production of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 1-propyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with biological receptors. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. For example, triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects .
Vergleich Mit ähnlichen Verbindungen
1-Propyl-1H-1,2,4-triazole can be compared with other similar compounds in the triazole family:
1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical properties and biological activities.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
89417-77-6 |
|---|---|
Molekularformel |
C5H9N3 |
Molekulargewicht |
111.15 g/mol |
IUPAC-Name |
1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3/c1-2-3-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
CUOVNMDNRAZFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
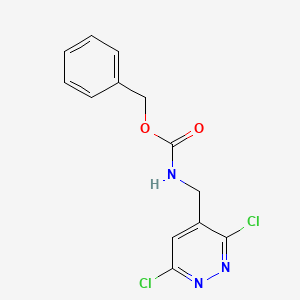
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
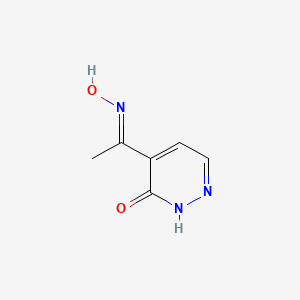
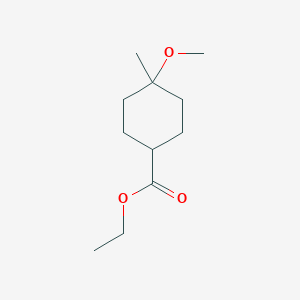
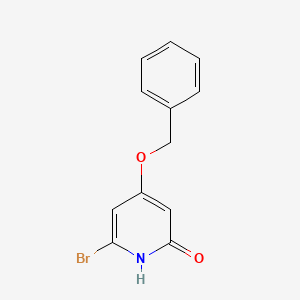
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
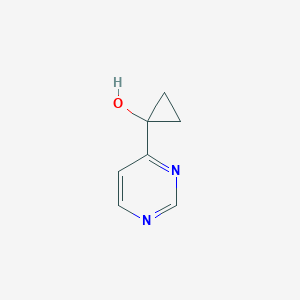
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
